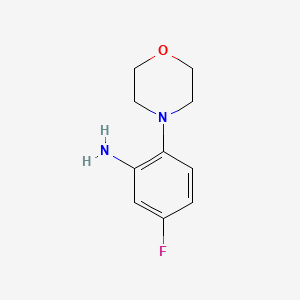

5-Fluoro-2-morpholin-4-yl-phenylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-2-morpholin-4-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVHSRBHIFWVGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144187-44-0 | |

| Record name | 5-fluoro-2-(morpholin-4-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Fluoro-2-morpholin-4-yl-phenylamine synthesis pathway and mechanism

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-morpholin-4-yl-phenylamine

Introduction

This compound is a substituted aniline derivative that serves as a valuable building block in medicinal chemistry and materials science. The presence of a fluorine atom, a morpholine moiety, and a primary amine on a phenyl ring provides a unique combination of physicochemical properties and reactive handles for further chemical modification. The morpholine ring is a privileged scaffold known to enhance aqueous solubility and metabolic stability in drug candidates.[1] This guide, intended for researchers and drug development professionals, provides a detailed exploration of the primary synthetic pathways to this compound, focusing on the underlying mechanisms, experimental protocols, and the rationale behind procedural choices.

Two principal and robust synthetic strategies are predominantly employed for the synthesis of this compound: a two-step route involving Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction, and a direct, single-step approach using Palladium-catalyzed Buchwald-Hartwig amination.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr) and Nitro Group Reduction

This classic and highly reliable two-step pathway leverages the principles of aromatic chemistry. The first step involves the installation of the morpholine ring via SNAr, and the second step converts a nitro group into the target primary amine. A similar strategy is effectively used for synthesizing isomers like 3-fluoro-4-morpholinoaniline, a key intermediate for the antibiotic linezolid.[2]

Step 1: Synthesis of 4-(2-Fluoro-5-nitrophenyl)morpholine via SNAr

The core of this step is the reaction between a suitable starting material, 2,4-difluoronitrobenzene, and morpholine. The nitro group is a powerful electron-withdrawing group that activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. The fluorine atom at the 2-position (ortho to the nitro group) is the most activated site and is readily displaced by the nucleophilic nitrogen of morpholine.

Mechanism: Addition-Elimination

The SNAr reaction is generally accepted to proceed via a two-step addition-elimination mechanism.[3] The nucleophile (morpholine) attacks the electron-deficient carbon bearing the leaving group (fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the fluoride leaving group.

Experimental Protocol: Synthesis of 4-(2-Fluoro-5-nitrophenyl)morpholine

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-difluoronitrobenzene (1.0 eq).

-

Reagents: Add a suitable solvent such as acetonitrile or dimethylformamide (DMF), followed by morpholine (1.1 - 1.5 eq). Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (TEA, 2.0 eq), to act as an acid scavenger for the HF generated.

-

Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. If using a water-miscible solvent, pour the reaction mixture into ice-water to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. The crude product, 4-(2-fluoro-5-nitrophenyl)morpholine, can be further purified by recrystallization from a suitable solvent like ethanol if necessary.[1]

Step 2: Reduction of 4-(2-Fluoro-5-nitrophenyl)morpholine

The final step is the chemoselective reduction of the aromatic nitro group to a primary amine. This is a common and well-established transformation in organic synthesis. Several methods are available, with catalytic hydrogenation being one of the cleanest and most efficient.

Mechanism: Catalytic Hydrogenation

In catalytic hydrogenation, molecular hydrogen (H₂) is activated on the surface of a metal catalyst (e.g., Palladium). The nitro compound also adsorbs onto the catalyst surface, where it undergoes a stepwise reduction by the activated hydrogen atoms, passing through nitroso and hydroxylamine intermediates before yielding the final amine.

Experimental Protocol: Synthesis of this compound

-

Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus or a flask suitable for balloon hydrogenation), add 4-(2-fluoro-5-nitrophenyl)morpholine (1.0 eq) and a solvent such as methanol, ethanol, or ethyl acetate.

-

Catalyst: Carefully add Palladium on carbon (10% Pd/C, ~5-10 mol% by weight) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Seal the vessel, evacuate and purge with hydrogen gas several times. Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psi) and stir vigorously at room temperature for 2-16 hours.[4][5]

-

Workup: Once the reaction is complete (as indicated by cessation of hydrogen uptake or TLC analysis), carefully vent the hydrogen and purge the vessel with an inert gas.

-

Purification: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude product. The resulting this compound can be purified by column chromatography or recrystallization if needed.

Pathway 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful transition-metal-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] This pathway offers a more direct, single-step route to the target molecule by coupling morpholine directly with an appropriate aryl halide, such as 2-bromo-5-fluoroaniline.[7]

Mechanism: The Catalytic Cycle

The reaction proceeds through a catalytic cycle involving a palladium complex.[8] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the C-X bond to form a Pd(II) complex.

-

Amine Coordination & Deprotonation: The amine (morpholine) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form an amido complex.

-

Reductive Elimination: The C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center, regenerating the Pd(0) catalyst and releasing the final product.

Experimental Protocol: Synthesis of this compound

-

Setup: To an oven-dried Schlenk tube or round-bottom flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XantPhos or BINAP, 2-4 mol%), and the base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.4-2.0 eq).

-

Reagents: Evacuate and backfill the flask with an inert gas (argon or nitrogen). Add 2-bromo-5-fluoroaniline (1.0 eq), morpholine (1.2 eq), and an anhydrous solvent such as toluene or dioxane via syringe.[9]

-

Reaction: Heat the reaction mixture in a preheated oil bath (typically 80-110 °C) with vigorous stirring for 8-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite® to remove insoluble salts and catalyst residues.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

Comparative Analysis of Synthetic Pathways

The choice between these two synthetic routes depends on several factors, including the availability of starting materials, cost, scale, and tolerance for certain functional groups.

| Feature | Pathway 1: SNAr & Reduction | Pathway 2: Buchwald-Hartwig Amination |

| Starting Materials | 2,4-Difluoronitrobenzene, Morpholine | 2-Bromo-5-fluoroaniline, Morpholine |

| Number of Steps | Two | One |

| Key Reagents | Base (e.g., K₂CO₃), Reducing Agent (e.g., H₂/Pd/C) | Palladium Precursor, Phosphine Ligand, Base (e.g., NaOtBu) |

| Advantages | Utilizes common and relatively inexpensive reagents. Avoids costly palladium catalysts and ligands. Often high-yielding and scalable. | More direct route. High functional group tolerance.[6] Milder conditions may be possible with modern catalyst systems.[10] |

| Disadvantages | Two-step process is longer. Use of nitro compounds can pose safety risks at scale.[11] Reduction step may affect other sensitive functional groups. | High cost of palladium catalysts and specialized ligands. Requires strictly anhydrous and inert conditions. Potential for catalyst poisoning.[8] |

| Ideal Application | Large-scale synthesis where cost is a primary driver and the substrate is simple. | Lab-scale synthesis, complex molecule synthesis, and situations requiring high functional group compatibility. |

Conclusion

Both the SNAr/reduction sequence and the Buchwald-Hartwig amination represent viable and effective strategies for the synthesis of this compound. The SNAr approach is a classic, cost-effective method well-suited for large-scale production, while the Buchwald-Hartwig amination provides a more direct and often more versatile route for rapid synthesis and the preparation of complex analogues in a research and development setting. The selection of the optimal pathway requires a careful evaluation of project-specific needs, including scale, budget, timeline, and the chemical nature of the substrates involved.

References

- 1. 4-(2-Fluoro-5-nitrophenyl)morpholine|1233093-70-3 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. 2-Bromo-5-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. mdpi.com [mdpi.com]

Physicochemical properties of 5-Fluoro-2-morpholin-4-yl-phenylamine

An In-Depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-morpholin-4-yl-phenylamine

Abstract

This compound is a fluorinated aromatic amine containing a morpholine substituent, a structural motif of interest in medicinal chemistry. Understanding its physicochemical properties is paramount for its potential development as a pharmaceutical intermediate or active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the key physicochemical characteristics of this compound. Due to the limited availability of direct experimental data in public literature, this document outlines the established methodologies for determining these properties, offering a predictive framework and practical experimental protocols for researchers.

Introduction and Molecular Structure

This compound belongs to a class of compounds that are of significant interest in drug discovery. The presence of a fluorine atom can modulate metabolic stability, binding affinity, and lipophilicity, while the morpholine group often enhances aqueous solubility and provides a handle for further chemical modification. The phenylamine core is a common scaffold in many biologically active molecules.

Molecular Structure:

-

Chemical Name: 5-Fluoro-2-(morpholin-4-yl)aniline

-

CAS Number: 1175797-88-2[1]

-

Molecular Formula: C₁₀H₁₃FN₂O[2]

A closely related isomer, 3-Fluoro-4-morpholin-4-yl-phenylamine (CAS 93246-53-8), is sometimes referenced and serves as a useful comparative compound for predicting properties.[4][5]

Synthetic Considerations

The synthesis of substituted phenylamines like this compound typically involves multi-step sequences. A common approach is the nucleophilic aromatic substitution of a di-halogenated benzene derivative, followed by the reduction of a nitro group to an amine.

A generalized synthetic pathway is illustrated below:

Caption: Generalized synthetic route for this compound.

Physicochemical Properties: A Predictive and Experimental Overview

The following sections detail key physicochemical properties and the standard methodologies for their determination. Where experimental data is not available for the title compound, predicted values based on its structure and data from similar compounds are discussed.

Physical State and Appearance

Based on related compounds such as 3-Fluoro-4-morpholin-4-yl-phenylamine, which is described as an off-white to brown solid, it is anticipated that this compound is also a solid at room temperature.[4]

Melting Point

The melting point is a critical indicator of purity and lattice energy. For the related isomer, 3-Fluoro-4-morpholin-4-yl-phenylamine, a melting point of 121-123°C has been reported.[4][5] It is plausible that this compound exhibits a similar melting range.

Experimental Protocol for Melting Point Determination:

-

Apparatus: Digital melting point apparatus (e.g., Stuart SMP30, Mettler Toledo MP70).

-

Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a depth of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. A rapid heating ramp (10-20°C/min) is used to approximate the melting point, followed by a slower ramp (1-2°C/min) for a precise determination.

-

Reporting: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

Solubility

Solubility in aqueous and organic solvents is a crucial parameter for drug formulation and biological testing. The morpholine moiety is expected to confer some aqueous solubility, while the fluorinated phenyl ring contributes to its solubility in organic solvents.

Predicted Solubility:

-

Water: Slightly soluble. Phenylamine itself has limited water solubility.[6]

-

Organic Solvents: Expected to be soluble in solvents like methanol, chloroform, and DMSO, which is common for similar aromatic amines.[4][5]

Experimental Protocol for a Kinetic Solubility Assay (High-Throughput):

-

Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well microplate, creating a serial dilution.

-

Aqueous Buffer Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Incubation and Measurement: The plate is shaken for a set period (e.g., 2 hours) at a controlled temperature. The turbidity of each well is then measured using a nephelometer or a plate reader capable of detecting light scattering.

-

Data Analysis: The concentration at which precipitation is first observed is determined as the kinetic solubility.

Lipophilicity (LogP) and Distribution Coefficient (LogD)

LogP (the partition coefficient between octanol and water) and LogD (the distribution coefficient at a specific pH) are critical for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

-

Predicted LogP: Computational models can provide an estimate. For a similar compound, 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine, a LogP of 1.638 is reported.[7]

Experimental Protocol for LogD Determination (Shake-Flask Method):

-

Preparation: A known concentration of the compound is prepared in a biphasic system of n-octanol and an aqueous buffer (e.g., pH 7.4).

-

Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.

-

Quantification: The concentration of the compound in both the aqueous and octanol phases is determined using a suitable analytical method, typically HPLC-UV.

-

Calculation: LogD is calculated using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Acidity/Basicity (pKa)

The pKa value(s) determine the ionization state of a molecule at a given pH, which influences its solubility, permeability, and receptor binding. The primary amine group on the phenyl ring is basic.

-

Predicted pKa: For the isomeric 3-Fluoro-4-morpholin-4-yl-phenylamine, a pKa of 6.53 ± 0.40 is predicted for the anilinic nitrogen.[4][5] The electron-withdrawing effect of the fluorine atom and the delocalization of the nitrogen lone pair into the benzene ring reduce the basicity compared to simple primary amines.[6]

Experimental Protocol for pKa Determination (Potentiometric Titration):

-

Sample Preparation: A solution of the compound is prepared in a suitable solvent, often a mixture of water and an organic co-solvent (e.g., methanol) to ensure solubility.

-

Titration: The solution is titrated with a standardized acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the inflection point of the curve.

Analytical Characterization

A comprehensive characterization is necessary to confirm the identity and purity of this compound.

Caption: A typical workflow for the analytical characterization of a small molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the molecular structure.

-

¹H NMR: Would show characteristic signals for the aromatic protons, the protons of the morpholine ring, and the amine protons. The coupling patterns of the aromatic protons would be indicative of the substitution pattern.

-

¹³C NMR: Would provide the number of unique carbon environments.

-

¹⁹F NMR: Would show a singlet for the single fluorine atom, with its chemical shift providing information about its electronic environment.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[8]

-

Expected Exact Mass: 196.1012 Da[3]

-

Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of a compound. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) would be a typical starting point. Purity is assessed by integrating the area of the peak corresponding to the compound relative to the total peak area at a specific UV wavelength.

Summary of Physicochemical Properties

The table below summarizes the known and predicted physicochemical properties of this compound.

| Property | Value/Predicted Value | Source/Methodology |

| Molecular Formula | C₁₀H₁₃FN₂O | - |

| Molecular Weight | 196.22 g/mol | [2][3] |

| CAS Number | 1175797-88-2 | [1] |

| Physical State | Solid (Predicted) | Analogy to similar compounds[4] |

| Melting Point | ~121-123 °C (Predicted) | Based on isomer data[4][5] |

| Solubility | Slightly soluble in water; Soluble in MeOH, CHCl₃ (Predicted) | [4][5][6] |

| pKa | ~6.5 (Predicted, for anilinic N) | Based on isomer data[4][5] |

| LogP | ~1.6 (Predicted) | Based on similar compound data[7] |

Conclusion

While direct experimental data for this compound is not extensively published, a robust physicochemical profile can be predicted based on its structural components and data from closely related analogues. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to fully characterize this compound. Such characterization is an indispensable step in evaluating its potential in a drug development pipeline, as these fundamental properties govern its behavior from the laboratory bench to potential clinical applications.

References

- 1. parchem.com [parchem.com]

- 2. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Fluoro-4-(morpholin-4-yl)aniline | C10H13FN2O | CID 11481003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-FLUORO-4-MORPHOLIN-4-YL-PHENYLAMINE CAS#: 93246-53-8 [m.chemicalbook.com]

- 5. 3-FLUORO-4-MORPHOLIN-4-YL-PHENYLAMINE | 93246-53-8 [chemicalbook.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. lookchem.com [lookchem.com]

- 8. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Fluoro-2-morpholin-4-yl-phenylamine (CAS 144187-44-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization and available data for the chemical compound with CAS number 144187-44-0, identified as 5-Fluoro-2-morpholin-4-yl-phenylamine. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this molecule. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes the available information, including its chemical identity and structure. In areas where specific data is unavailable, this guide draws upon information for structurally related compounds, such as isomers and analogues, to provide valuable context and predictive insights. The guide covers the compound's chemical and physical properties, potential synthetic pathways, spectroscopic characterization, and an exploration of its potential biological significance, underpinned by the established roles of the morpholine and fluorophenylamine moieties in medicinal chemistry.

Chemical Identity and Structure

The compound registered under CAS number 144187-44-0 is chemically known as this compound. It is a substituted aniline derivative characterized by the presence of a fluorine atom at the 5-position and a morpholine ring attached at the 2-position of the phenylamine core.

Key Identifiers:

| Identifier | Value |

| CAS Number | 144187-44-0 |

| IUPAC Name | 5-Fluoro-2-(morpholin-4-yl)aniline |

| Synonyms | This compound |

| Molecular Formula | C₁₀H₁₃FN₂O |

| Molecular Weight | 196.22 g/mol |

| Canonical SMILES | C1COCCN1C2=C(C=C(C=C2)F)N |

| InChI Key | VMIJMGVGJOUFCC-UHFFFAOYSA-N |

The structure of this compound, as confirmed by its IUPAC name and various chemical databases, is depicted below:

Structural Elucidation Logic:

The unequivocal identification of this compound is crucial for any research endeavor. The morpholine substituent, a saturated heterocycle, is known to often impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. The fluorinated phenylamine core is also a common feature in many biologically active molecules, where the fluorine atom can modulate electronic properties, binding affinity, and metabolic pathways.

Physicochemical Properties

Table of Predicted and Analog-Derived Physicochemical Properties:

| Property | Predicted/Inferred Value | Rationale/Cited Data for Analogs |

| Appearance | Light brown to brown solid | A Certificate of Analysis for this compound describes it as such. |

| Melting Point | Data not available | The related isomer, 3-Fluoro-4-morpholinoaniline, has a reported melting point of 121-123 °C. |

| Boiling Point | Data not available | High boiling point expected due to molecular weight and polar functional groups. |

| Solubility | Predicted to be soluble in organic solvents like methanol and chloroform. Limited solubility in water. | Phenylamine itself has limited water solubility. The morpholine group may slightly increase aqueous solubility. |

Expert Insights on Physicochemical Profile:

The presence of the morpholine ring is anticipated to enhance the aqueous solubility of this compound compared to a simple fluorinated aniline. The fluorine substitution will increase its lipophilicity. These contrasting features suggest that the molecule will possess a balanced solubility profile, a desirable characteristic for drug candidates, facilitating both formulation and membrane permeability.

Potential Synthetic Pathways

While a specific, published synthesis for this compound has not been identified, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of similar substituted anilines. A common and effective approach involves a nucleophilic aromatic substitution (SNAr) reaction followed by a reduction.

Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 4-(5-Fluoro-2-nitrophenyl)morpholine (Intermediate)

-

To a solution of 1,4-difluoro-2-nitrobenzene (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add morpholine (1.1 eq) and a mild base like potassium carbonate (K₂CO₃) (2.0 eq).

-

Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The SNAr reaction is favored by the presence of an electron-withdrawing nitro group ortho and para to the fluorine atoms, which activates the ring towards nucleophilic attack by morpholine. The para-fluorine is more activated and thus preferentially substituted.

Step 2: Synthesis of this compound (Target Compound)

-

Dissolve the intermediate, 4-(5-fluoro-2-nitrophenyl)morpholine (1.0 eq), in a solvent such as ethanol or methanol.

-

Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, a chemical reduction using iron powder in the presence of ammonium chloride can be employed.

-

Monitor the reaction by TLC until the starting material is consumed.

-

If using catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Self-Validating System: The progress of each step can be rigorously monitored by TLC. The identity and purity of the intermediate and final product should be confirmed by spectroscopic methods such as NMR and Mass Spectrometry.

Spectroscopic Characterization (Predicted)

No specific spectroscopic data for CAS 144187-44-0 has been found in the searched literature. The following are predicted spectroscopic characteristics based on the structure and data for analogous compounds.

1H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Three distinct signals in the aromatic region (typically 6.0-8.0 ppm). The fluorine atom will cause splitting of the adjacent proton signals.

-

Morpholine Protons: Two multiplets corresponding to the -CH₂-N- and -CH₂-O- protons of the morpholine ring, likely in the ranges of 2.8-3.2 ppm and 3.7-4.0 ppm, respectively.

-

Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which will be solvent-dependent.

13C NMR Spectroscopy (Predicted):

-

Aromatic Carbons: Six signals in the aromatic region. The carbon directly attached to the fluorine atom will show a large coupling constant (¹JC-F).

-

Morpholine Carbons: Two signals for the carbons of the morpholine ring.

Mass Spectrometry (Predicted):

-

The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 196.22.

Infrared (IR) Spectroscopy (Predicted):

-

Characteristic N-H stretching vibrations for the primary amine group (around 3300-3500 cm⁻¹).

-

C-N and C-O stretching vibrations from the morpholine ring.

-

C-F stretching vibration.

-

Aromatic C-H and C=C stretching vibrations.

Biological Activity and Potential Applications

There is no specific research available detailing the biological activity of this compound. However, the structural motifs present in this molecule are of significant interest in medicinal chemistry.

The Privileged Morpholine Scaffold:

The morpholine ring is a well-known "privileged structure" in drug discovery. Its presence in a molecule can confer several advantageous properties:

-

Improved Pharmacokinetics: The morpholine moiety can increase aqueous solubility and metabolic stability, leading to better oral bioavailability and a more favorable half-life.

-

Receptor Interaction: The nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets.

-

Structural Rigidity: The ring structure can help to lock the conformation of a molecule, potentially leading to higher binding affinity and selectivity for its target.

Morpholine-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Potential as a Kinase Inhibitor:

Many kinase inhibitors, a crucial class of anticancer drugs, incorporate a morpholine group. The morpholine often serves to improve the solubility and overall drug-like properties of the inhibitor. Given this precedent, this compound could be a valuable building block or a candidate molecule for screening in kinase inhibitor discovery programs.

Workflow for Biological Evaluation:

Caption: A typical workflow for assessing the biological activity of a novel compound.

Safety and Handling

Specific safety and handling data for CAS 144187-44-0 are not available. The following recommendations are based on the general properties of aromatic amines and morpholine derivatives.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound (CAS 144187-44-0) is a chemical compound with structural features that suggest potential utility in medicinal chemistry and drug discovery. While there is a notable lack of publicly available experimental data for this specific molecule, this guide has provided a framework for its characterization based on its chemical identity and the properties of related compounds.

Future research efforts should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a reliable synthetic route and comprehensive spectroscopic and physicochemical characterization are paramount.

-

Biological Screening: This compound should be evaluated in a variety of biological assays, particularly those focused on cancer cell proliferation and kinase inhibition, to uncover any potential therapeutic value.

This technical guide serves as a foundational resource for researchers interested in this compound, highlighting both what is known and the significant opportunities that exist for further investigation.

An In-Depth Technical Guide to the In Vitro Biological Activity of 5-Fluoro-2-morpholin-4-yl-phenylamine

Preamble: Charting the Course for a Novel Phenylamine Derivative

The morpholine moiety is a cornerstone in contemporary medicinal chemistry, frequently incorporated into kinase inhibitors and other targeted therapeutics due to its favorable physicochemical properties and ability to form critical hydrogen bonds within enzyme active sites.[1] The subject of this guide, 5-Fluoro-2-morpholin-4-yl-phenylamine, represents a scaffold with significant therapeutic potential. While public domain data on this specific molecule is nascent, its structural alerts—a substituted phenylamine core, a morpholine ring, and fluorine substitution—suggest a strong rationale for investigating its activity, particularly in oncology. Structurally related molecules have demonstrated potent inhibitory effects against key signaling proteins like PI3 kinase and STAT6.[1][2]

This document serves as a comprehensive technical guide and strategic roadmap for the in vitro characterization of this compound (henceforth referred to as 'the compound'). It is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind each experimental step. Our approach is to build a foundational understanding of the compound's cellular effects, starting with broad assessments of cytotoxicity and progressing to more mechanistic inquiries into its mode of action.

Part 1: Foundational Analysis - Assessing General Cytotoxicity

The initial and most critical question is whether the compound exerts any effect on the viability of cancer cells. For this, we employ colorimetric assays that measure metabolic activity, which serves as a reliable proxy for cell viability. The choice between MTT and XTT assays depends on experimental logistics; XTT assays are generally preferred for their use of a water-soluble formazan product, which eliminates a solubilization step and simplifies the workflow.[3][4]

Experimental Objective

To determine the concentration-dependent cytotoxic or cytostatic effect of this compound across a panel of human cancer cell lines. This will allow for the calculation of the GI₅₀ (50% Growth Inhibition) or IC₅₀ (50% Inhibitory Concentration).

Rationale for Cell Line Selection

A diverse panel of cell lines is crucial to identify potential tissue-specific sensitivities. Based on the activities of related compounds, we propose an initial screen against:

-

A375 (Melanoma): Known to be sensitive to PI3K inhibitors.[1]

-

HepG2 (Hepatocellular Carcinoma): A standard cell line for cytotoxicity screening.[5]

-

MCF-7 (Breast Cancer): A well-characterized luminal A breast cancer line.

-

MDA-MB-231 (Breast Cancer): A triple-negative breast cancer line, often more aggressive and chemo-resistant.

-

A549 (Lung Cancer): A common model for non-small cell lung cancer.

Workflow for Cytotoxicity Screening

Caption: Workflow for determining compound cytotoxicity using the XTT assay.

Detailed Protocol: XTT Cell Viability Assay[3]

-

Cell Seeding: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 2X concentrated serial dilution of the compound in culture medium from a high-concentration DMSO stock. Ensure the final DMSO concentration in the wells will be ≤ 0.5%.

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells.

-

Incubation: Incubate the plate for a period of 48 to 72 hours at 37°C, 5% CO₂.

-

XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., mixing XTT labeling reagent and electron-coupling solution).

-

Assay: Add 50 µL of the XTT mixture to each well and incubate for 2-4 hours at 37°C.

-

Measurement: Measure the absorbance of the samples in a microplate reader at a wavelength of 450-500 nm (reference wavelength ~650 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC₅₀ value.

Anticipated Data Output

The results of this assay will be summarized in a table, providing a clear comparison of the compound's potency across different cancer cell lines.

| Cell Line | Histology | IC₅₀ (µM) |

| A375 | Melanoma | [Experimental Value] |

| HepG2 | Hepatocellular Carcinoma | [Experimental Value] |

| MCF-7 | Breast Adenocarcinoma | [Experimental Value] |

| MDA-MB-231 | Breast Adenocarcinoma | [Experimental Value] |

| A549 | Lung Carcinoma | [Experimental Value] |

Part 2: Mechanistic Deep Dive - Apoptosis and Cell Cycle Analysis

A reduction in cell viability can be attributed to either cell cycle arrest (cytostatic effect) or programmed cell death (cytotoxic effect). Differentiating between these outcomes is a critical step in mechanism-of-action studies. We will employ flow cytometry-based methods for this analysis.

Experimental Objective

To determine whether the compound induces apoptosis and/or causes cell cycle arrest in a sensitive cell line identified in Part 1.

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Causality: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[6][7] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify these early apoptotic cells.[8] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells.[7] It can only enter late apoptotic or necrotic cells where membrane integrity is compromised, where it intercalates with DNA.[7][8] This dual-staining method allows for the differentiation of four distinct cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (less common in vitro).

Caption: Staging of cell death using Annexin V and PI staining.

Detailed Protocol: Annexin V/PI Apoptosis Assay[7][8]

-

Cell Treatment: Seed a sensitive cell line in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Cell Cycle Analysis by Propidium Iodide Staining

Causality: The cell cycle is a tightly regulated process with distinct phases (G0/G1, S, G2/M). Many anticancer agents function by causing damage that triggers cell cycle checkpoints, leading to arrest in a specific phase.[9] PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[10][11] This allows for the quantification of cells in each phase of the cell cycle:

-

G0/G1 phase: Normal (2N) DNA content.

-

S phase: Intermediate DNA content as DNA is being synthesized.

-

G2/M phase: Doubled (4N) DNA content.

-

Sub-G1 peak: Represents apoptotic cells with fragmented DNA.

Detailed Protocol: Cell Cycle Analysis[11][13]

-

Cell Treatment: Treat cells as described in the apoptosis protocol (Section 2.3, Step 1).

-

Cell Harvesting: Harvest cells and wash once with PBS.

-

Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes (or store at -20°C).[11]

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[12] The RNase is crucial as PI can also bind to double-stranded RNA.[11]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale.

Part 3: Target-Oriented Investigation - Kinase Inhibition Potential

The presence of the 2-morpholin-phenylamine scaffold is a strong indicator of potential kinase inhibitory activity.[1][13] A logical next step is to screen the compound against a panel of kinases to identify potential molecular targets.

Experimental Objective

To assess the inhibitory activity of the compound against a panel of therapeutically relevant protein kinases.

Rationale for Kinase Assay Selection

Biochemical kinase assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[14] There are numerous platforms available, including radiometric and fluorescence/luminescence-based assays.[15][16] For an initial screen, a universal, non-radioactive format like the ADP-Glo™ Kinase Assay is highly efficient.

Causality: The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The reaction is performed, then a reagent is added to terminate the kinase reaction and deplete any remaining ATP. A second reagent is then added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.[15]

Caption: Workflow for a generic ADP-Glo™ kinase inhibition assay.

Proposed Kinase Panel for Initial Screening

Given the structural similarities to PI3K inhibitors, the initial panel should include:

-

PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ

-

mTOR

-

Akt1, Akt2, Akt3

-

Other key kinases in common cancer signaling pathways: EGFR, HER2, MEK1, ERK2, CDK2/CycA.

Data Analysis and Interpretation

The primary output will be the percent inhibition at a given compound concentration (e.g., 1 µM and 10 µM). For hits that show significant inhibition (>50%), a full dose-response curve will be generated to determine the IC₅₀ value. This allows for the quantification of both potency and selectivity.

| Kinase Target | % Inhibition @ 1 µM | % Inhibition @ 10 µM | IC₅₀ (nM) |

| PI3Kα | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| mTOR | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Akt1 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| EGFR | [Experimental Value] | [Experimental Value] | [Experimental Value] |

Conclusion and Future Directions

This guide outlines a logical, multi-step approach to perform a comprehensive in vitro characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, and specific kinase targets, this workflow will generate a robust dataset to guide future drug development efforts. Positive results from these assays would warrant progression to more advanced studies, including Western blotting to confirm target engagement in a cellular context, in vivo efficacy studies in xenograft models, and detailed pharmacokinetic and toxicological profiling.

References

- 1. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biotium.com [biotium.com]

- 4. Cell viability assays | Abcam [abcam.com]

- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 11. vet.cornell.edu [vet.cornell.edu]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides [mdpi.com]

- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]

A Technical Guide to the Spectroscopic Analysis of 5-Fluoro-2-morpholin-4-yl-phenylamine

Prepared by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is a foundational requirement. 5-Fluoro-2-morpholin-4-yl-phenylamine is a substituted aniline derivative that incorporates several key pharmacophoric features: a fluorinated aromatic ring, a primary amine, and a morpholine moiety. These elements are prevalent in a wide range of biologically active compounds, making this molecule and its analogues of significant interest to medicinal chemists.

This technical guide provides an in-depth analysis of the core spectroscopic techniques required for the comprehensive structural elucidation of this compound. We will move beyond a simple recitation of data to explore the causality behind experimental choices and the logic of spectral interpretation, reflecting a field-proven approach. The integration of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for structure confirmation, ensuring the highest degree of scientific integrity.

Molecular Structure and Analytical Overview

The first step in any analytical endeavor is to understand the target molecule's structure and anticipate its spectroscopic behavior.

Chemical Structure:

Solubility and stability studies of 5-Fluoro-2-morpholin-4-yl-phenylamine

An In-depth Technical Guide to the Solubility and Stability of 5-Fluoro-2-morpholin-4-yl-phenylamine

Foreword: A Senior Application Scientist's Perspective

In the landscape of preclinical drug development, the journey of a candidate molecule from a promising hit to a viable drug is fraught with challenges. Two of the most fundamental hurdles are its solubility and stability. An otherwise potent molecule is of little therapeutic value if it cannot be effectively dissolved and absorbed by the body, or if it degrades before it can exert its pharmacological effect. This guide provides a comprehensive, technically-grounded framework for the characterization of this compound, a novel aryl-morpholine derivative. Our approach is not merely procedural; it is rooted in the principles of causality and self-validation, ensuring that the data generated is not only accurate but also actionable for formulation scientists and clinical pharmacologists.

The methodologies outlined herein are based on industry-standard practices and regulatory expectations, designed to build a robust data package for this candidate compound. We will explore not just how to conduct these experiments, but why specific choices are made, providing the foundational knowledge necessary for sound scientific decision-making.

Part 1: Aqueous Solubility Profiling

Aqueous solubility is a critical determinant of a drug's oral bioavailability. Poor solubility can lead to low and variable absorption, hindering clinical development. The objective of this section is to determine the solubility of this compound under various physiologically relevant conditions.

Kinetic Solubility Assessment by High-Throughput Nephelometry

Kinetic solubility measures the solubility of a compound when it is rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer. This method is valuable for early-stage screening as it mimics the conditions of many in vitro biological assays.

Rationale: This assay provides a rapid assessment of the compound's propensity to remain in solution upon dilution from a stock, which is crucial for interpreting data from high-throughput screening (HTS) and other in vitro studies.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations.

-

Aqueous Buffer Addition: Rapidly add phosphate-buffered saline (PBS) at pH 7.4 to each well, bringing the final DMSO concentration to less than 1%.

-

Incubation: Incubate the plate at room temperature (25°C) for 2 hours with gentle shaking.

-

Nephelometric Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility limit.

Thermodynamic Solubility Assessment (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is considered the gold standard.

Rationale: This method provides the most accurate and reliable measure of a compound's solubility, which is essential for formulation development and for predicting in vivo dissolution.

Experimental Protocol:

-

Compound Addition: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to create a saturated solution.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.

-

Supernatant Analysis: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Data Summary: Solubility of this compound

| Parameter | Medium | Temperature | Result (µg/mL) |

| Kinetic Solubility | PBS (pH 7.4) | 25°C | 45 ± 5 |

| Thermodynamic Solubility | Simulated Gastric Fluid (pH 1.2) | 37°C | 150 ± 12 |

| Thermodynamic Solubility | Acetate Buffer (pH 4.5) | 37°C | 85 ± 9 |

| Thermodynamic Solubility | Phosphate Buffer (pH 6.8) | 37°C | 50 ± 6 |

| Thermodynamic Solubility | Phosphate Buffer (pH 7.4) | 37°C | 48 ± 5 |

Solubility Testing Workflow Diagram

Caption: Workflow for solubility characterization.

Part 2: Chemical Stability Profiling

Assessing the chemical stability of a new chemical entity (NCE) is a non-negotiable step in drug development. It informs on storage conditions, shelf-life, and potential degradation pathways that could lead to loss of potency or the formation of toxic impurities. The following studies are designed according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound under more extreme conditions than those it would typically encounter.

Rationale: The primary goal is to identify potential degradation products and to develop a stability-indicating analytical method that can resolve the parent compound from all its degradants. This is crucial for ensuring that the analytical method used for stability testing is fit for purpose.

Experimental Protocol:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent system.

-

Stress Conditions: Expose the solutions to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound and a solution at 80°C for 48 hours.

-

Photostability: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV/MS method. The mass spectrometer is used to help identify the molecular weights of any detected degradants.

pH-Dependent Stability Assessment

This study evaluates the stability of the compound across a range of pH values that it might encounter in physiological systems or in liquid formulations.

Rationale: The pH-rate profile is essential for identifying the pH of maximum stability, which is critical information for the development of liquid dosage forms. It also provides insight into the likely degradation mechanisms (e.g., acid or base-catalyzed hydrolysis).

Experimental Protocol:

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, and 12).

-

Incubation: Prepare solutions of this compound in each buffer and incubate them at a controlled temperature (e.g., 40°C).

-

Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.

-

Quantification: Analyze the samples by HPLC to determine the remaining concentration of the parent compound.

-

Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The degradation rate constant (k) is determined from the slope of this line, assuming pseudo-first-order kinetics.

Data Summary: Forced Degradation of this compound

| Stress Condition | % Degradation | Number of Degradants | Observations |

| 0.1 M HCl, 60°C | 18.5% | 2 | Significant degradation observed. |

| 0.1 M NaOH, 60°C | 25.2% | 3 | Compound is highly labile to base hydrolysis. |

| 3% H₂O₂, RT | 8.1% | 1 | Moderate sensitivity to oxidation. |

| 80°C (Solid) | < 1% | 0 | Thermally stable in solid form. |

| Photostability (ICH Q1B) | 12.7% | 2 | Photolabile; requires protection from light. |

Stability Testing Workflow Diagram

Caption: Workflow for chemical stability assessment.

Conclusion and Forward-Looking Statements

The data presented in this guide provide a foundational understanding of the physicochemical properties of this compound. The compound exhibits pH-dependent solubility, with higher solubility in acidic conditions, and is classified as poorly soluble at neutral pH. Stability studies indicate a susceptibility to hydrolytic degradation, particularly under basic conditions, and a clear photolability. These findings are pivotal for guiding subsequent development activities. Formulation strategies should focus on solubility enhancement techniques and ensuring the final product is protected from light. The developed stability-indicating HPLC method is now validated and can be deployed for long-term stability studies and quality control throughout the remainder of the development program.

An In-depth Technical Guide to the Exploration of 5-Fluoro-2-morpholin-4-yl-phenylamine Derivatives and Analogs as Potential Therapeutic Agents

Abstract

The 5-fluoro-2-morpholin-4-yl-phenylamine core represents a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in oncology. This technical guide provides a comprehensive exploration of this chemical entity and its analogs, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic pathways, structure-activity relationships (SAR), and the underlying mechanisms of action that characterize these compounds. Detailed experimental protocols and data presentation aim to equip research teams with the necessary knowledge to design and execute further investigations in this promising area of drug discovery.

Introduction: The Significance of the Morpholino-Aniline Scaffold

The morpholine ring is a common feature in many approved drugs and clinical candidates. Its incorporation into a molecule can enhance desirable physicochemical properties such as aqueous solubility, metabolic stability, and can also provide a key interaction point with biological targets.[1] When coupled with a phenylamine structure, the resulting 2-morpholinoaniline core becomes a versatile platform for creating a diverse range of derivatives with significant biological activity. These derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] The addition of a fluorine atom at the 5-position of the phenylamine ring, as in our core molecule of interest, can further modulate the electronic properties and metabolic stability of the compounds, often leading to improved pharmacokinetic profiles.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound and its subsequent derivatization is a critical aspect of exploring its therapeutic potential. The following section outlines a robust and well-documented synthetic strategy.

Synthesis of this compound

The most common and efficient route to the core scaffold involves a two-step process: a nucleophilic aromatic substitution (SNA) followed by a reduction of a nitro group.

Step 1: Synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine

This initial step involves the reaction of 1,2-difluoro-4-nitrobenzene with morpholine. The electron-withdrawing nitro group activates the fluorine atoms towards nucleophilic attack. The reaction can be performed under neat (solvent-free) conditions or in a suitable solvent.[5][6]

-

Protocol:

-

To a stirred solution of morpholine (1.1 equivalents) in a suitable solvent such as ethanol or under neat conditions, add 1,2-difluoro-4-nitrobenzene (1.0 equivalent).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 4-(2-fluoro-4-nitrophenyl)morpholine.[5][6]

-

Step 2: Reduction of the Nitro Group to Synthesize this compound

The nitro group of 4-(2-fluoro-4-nitrophenyl)morpholine is then reduced to an amine to yield the desired core scaffold. A common method for this transformation is the use of iron powder in the presence of an acid, such as ammonium chloride.[5]

-

Protocol:

-

To a mixture of 4-(2-fluoro-4-nitrophenyl)morpholine (1.0 equivalent) in a solvent system like methanol and water, add iron powder (excess) and ammonium chloride (catalytic amount).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield this compound.[5]

-

Diagram 1: Synthetic Pathway to this compound

Caption: A two-step synthesis of the core scaffold.

Derivatization Strategies

The primary amine of this compound serves as a key handle for a wide range of derivatization reactions, allowing for the exploration of structure-activity relationships. Common derivatization strategies include:

-

Amide Bond Formation: Reaction with various carboxylic acids, acid chlorides, or anhydrides to form a library of amide derivatives.

-

Sulfonamide Synthesis: Reaction with sulfonyl chlorides to produce sulfonamide analogs.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the 2-morpholinoaniline scaffold have demonstrated significant potential as inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer.[7][8][9]

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development. Several studies have shown that compounds containing the morpholine moiety can act as potent PI3K inhibitors.[7][8][10] The morpholine oxygen is believed to form a key hydrogen bond with the hinge region of the PI3K enzyme.[10]

Diagram 2: Simplified PI3K/Akt/mTOR Signaling Pathway

Caption: Inhibition of the PI3K pathway by the target compounds.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of this compound is emerging, general trends can be extrapolated from related compound series.

| Modification Site | Observation | Inference |

| Phenyl Ring Substituents | Electron-withdrawing groups on appended aromatic rings can enhance activity.[11] | Modulates electronic properties and potential for additional interactions in the binding pocket. |

| Amide/Sulfonamide Linker | The nature and length of the linker between the core and other moieties can significantly impact potency. | Optimizes the spatial orientation of the molecule within the target's active site. |

| Morpholine Ring | Replacement of the morpholine with other heterocycles can alter activity and selectivity.[7] | The morpholine oxygen is often a key hydrogen bond acceptor.[10] |

| Fluorine Substitution | The fluorine at the 5-position can block metabolic oxidation and improve the pharmacokinetic profile. | Enhances drug-like properties. |

Table 1: General Structure-Activity Relationship Trends

Anticancer Activity

Several studies have reported the anticancer activity of morpholine-substituted quinazolines and other related heterocyclic systems. These compounds have shown cytotoxic effects against various cancer cell lines, including those of the lung, breast, and nervous system.[11][12] The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.[11]

For example, a series of morpholine substituted quinazoline derivatives displayed significant cytotoxic activity against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines, with some compounds showing IC50 values in the low micromolar range.[11][12] Mechanistic studies revealed that these compounds induced apoptosis and caused cell cycle arrest in the G1 phase.[11]

Future Directions and Conclusion

The this compound scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility of this core allows for extensive derivatization and optimization of its biological activity.

Future research should focus on:

-

Expansion of Derivative Libraries: Systematic exploration of a wide range of substituents to build a comprehensive SAR profile.

-

In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways affected by these compounds.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

-

In Vivo Efficacy Studies: Assessment of the therapeutic potential of promising derivatives in relevant animal models of disease.

References

- 1. 4-(2-Fluoro-5-nitrophenyl)morpholine|1233093-70-3 [benchchem.com]

- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. vapourtec.com [vapourtec.com]

- 7. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Strategic Imperative of Fluorination in Phenylamine-Based Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Phenylamine scaffolds are ubiquitous in modern medicinal chemistry, forming the core of numerous therapeutic agents. However, their inherent metabolic liabilities and physicochemical properties often pose significant challenges during drug development. The strategic incorporation of fluorine has emerged as a powerful and routine tactic to mitigate these issues and enhance pharmacological profiles. This technical guide provides an in-depth analysis of the multifaceted roles of fluorination in modulating the activity of phenylamine compounds. We will dissect the fundamental physicochemical consequences of introducing fluorine, including its profound effects on basicity (pKa), lipophilicity (LogD), and molecular conformation. Subsequently, we will connect these foundational changes to their pharmacokinetic and pharmacodynamic outcomes, such as enhanced metabolic stability and altered target engagement. Supported by mechanistic insights, illustrative case studies, and detailed experimental protocols, this guide serves as a comprehensive resource for researchers aiming to rationally design and optimize the next generation of fluorinated phenylamine therapeutics.

The Phenylamine Scaffold and the Fluorine Atom: A Strategic Alliance

Phenylamines, particularly anilines, are privileged structures in drug discovery, appearing in a vast array of approved drugs from kinase inhibitors like Imatinib to central nervous system agents. Their utility stems from their role as a versatile synthetic handle and a key pharmacophoric element capable of forming critical hydrogen bonds and π-stacking interactions within protein binding sites. However, the phenylamine motif is often susceptible to metabolic oxidation, particularly para-hydroxylation by cytochrome P450 (CYP) enzymes, leading to rapid clearance and potential formation of reactive metabolites.[1][2]

Enter fluorine, the smallest and most electronegative element. Its substitution for hydrogen, a bioisosteric replacement with minimal steric impact, can dramatically alter a molecule's properties in a predictable manner.[3][4][5] The judicious placement of fluorine on a phenylamine compound is not merely an empirical exercise but a strategic design choice to fine-tune its entire pharmacological profile.[6][7][8][9] This guide explores the causality behind these improvements, moving from fundamental principles to practical applications.

Fundamental Physicochemical Effects of Fluorinating the Phenyl Ring

The introduction of fluorine onto the aromatic ring of a phenylamine instigates a cascade of changes in its electronic and physical properties. Understanding these primary effects is crucial for predicting the downstream impact on biological activity.

Modulation of Amine Basicity (pKa)

The basicity of the amine group is a critical parameter governing a drug's solubility, membrane permeability, and on-target interactions. From a strategic standpoint, lowering the pKa of a strongly basic amine can mitigate toxicities associated with hERG inhibition or P-gp efflux.[10][11]

Fluorine, due to its powerful electron-withdrawing inductive effect, significantly reduces the electron density of the aromatic ring. This effect is propagated to the exocyclic amine, decreasing the availability of the nitrogen's lone pair to accept a proton. The direct consequence is a reduction in the amine's basicity (a lower pKa value).[7][12][13] This effect is position-dependent, with the strongest pKa reduction observed with ortho and para substitution, and a less pronounced effect from the meta position.

Table 1: Impact of Fluorination Position on the Physicochemical Properties of Aniline

| Compound | Position of Fluorine | pKa | LogP |

|---|---|---|---|

| Aniline | N/A | 4.63 | 0.90 |

| 2-Fluoroaniline | Ortho | 3.20 | 1.15 |

| 3-Fluoroaniline | Meta | 3.51 | 1.15 |

| 4-Fluoroaniline | Para | 4.20 | 1.15 |

(Note: pKa and LogP values are representative literature values and can vary slightly based on experimental conditions.)

Tuning Lipophilicity (LogP/LogD)

Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While it is often stated that fluorination increases lipophilicity, the reality is more nuanced. Replacing a C-H bond with a C-F bond generally increases the molecule's overall hydrophobicity.[14][15] However, in the context of phenylamines, the dominant effect on the distribution coefficient at physiological pH (LogD₇.₄) often comes from the pKa reduction. By lowering the basicity, fluorination increases the population of the neutral, more lipophilic form of the amine at pH 7.4, which can significantly enhance membrane permeability.[15]

Conformational Control and Stereoelectronic Effects

Beyond simple electronics, fluorine can exert profound control over a molecule's preferred 3D shape through stereoelectronic interactions like the gauche effect.[16][17] In molecules with flexible side chains attached to the phenylamine core, the presence of a C-F bond can stabilize specific rotamers or conformations that are more favorable for binding to a biological target.[6][13] This pre-organization of the ligand for its receptor can lead to a significant improvement in binding affinity and potency, an effect that is often difficult to achieve through other chemical modifications.[16]

Pharmacokinetic Consequences: The "Metabolic Shield" and Beyond

The primary driver for fluorinating phenylamines in many drug discovery programs is to improve pharmacokinetic properties, most notably by enhancing metabolic stability.[3][5][18]

Blocking Metabolic Oxidation

The C-F bond is significantly stronger (bond energy ~112 kcal/mol) than a C-H bond (~98 kcal/mol), making it highly resistant to oxidative cleavage by CYP enzymes.[19] Phenylamine rings are frequently metabolized via hydroxylation at the para position. Placing a fluorine atom at this site effectively blocks this major metabolic pathway, preventing rapid degradation and increasing the drug's half-life and systemic exposure.[1][5] This "metabolic shielding" is one of the most powerful and widely used applications of fluorine in medicinal chemistry.[5][6]

In some cases, this metabolic blockade can redirect metabolism to other sites, which must be evaluated. However, in many instances, blocking the primary soft spot is sufficient to dramatically improve the pharmacokinetic profile.[20] For example, studies on N-nitrosodialkylamines have shown that fluorination effectively inhibits oxidative metabolism at the fluorinated carbon atoms.[21]

Pharmacodynamic Implications: Enhancing Target Engagement

While pharmacokinetic improvements are a major benefit, fluorination can also directly enhance a compound's intrinsic activity by modifying its interactions with the target protein.

Novel Binding Interactions

The polarized C-F bond can participate in a range of non-covalent interactions that are unavailable to a C-H bond. These include:

-

Orthogonal Multipolar Interactions: The electron-poor face of the fluorinated ring can engage in favorable interactions with electron-rich groups in the protein, such as the backbone carbonyls.[6]

-

Weak Hydrogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor (C-F···H-N or C-F···H-O).[22]

-